molecular formula C23H20N4O3S B15011153 2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311790-22-4

2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B15011153
CAS No.: 311790-22-4
M. Wt: 432.5 g/mol
InChI Key: FFYBOWNKHZBBFB-UHFFFAOYSA-N
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Description

2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a molecular formula of C23H20N4O3S. This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-component reactions. One common method includes the reaction of aldehydes, malononitrile, and β-ketoesters under basic conditions. The reaction is often catalyzed by a base such as piperidine or triethylamine, and the process is carried out in a solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

311790-22-4

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

2-amino-4-(4-methylsulfanylphenyl)-1-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H20N4O3S/c1-31-17-11-5-14(6-12-17)21-18(13-24)23(25)26(19-3-2-4-20(28)22(19)21)15-7-9-16(10-8-15)27(29)30/h5-12,21H,2-4,25H2,1H3

InChI Key

FFYBOWNKHZBBFB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N

Origin of Product

United States

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